Sulfamethoxazole-d4 is a deuterated form of the widely used antibiotic sulfamethoxazole. It is primarily utilized as an internal standard in analytical chemistry, particularly in the quantification of sulfamethoxazole in various matrices like human plasma, herbal drugs, and environmental samples [, , ]. This deuterated form is crucial for ensuring accurate and reliable results in mass spectrometry (MS) analysis by minimizing the impact of matrix effects and improving the precision of quantification.
Sulfamethoxazole-d4 is a deuterated form of sulfamethoxazole, a sulfonamide antibiotic widely used for its antibacterial properties. This compound is particularly significant in analytical chemistry as an internal standard for quantifying sulfamethoxazole in biological samples. Sulfamethoxazole-d4 is classified under sulfonamide antibiotics, which inhibit bacterial growth by interfering with folate synthesis.
Sulfamethoxazole-d4 is derived from sulfamethoxazole, which itself is synthesized from p-aminobenzenesulfonamide and 5-methylisoxazole. The compound is categorized as a stable isotope-labeled compound, specifically designed for use in research and analytical applications, particularly in pharmacokinetics and toxicology studies.
The synthesis of sulfamethoxazole-d4 involves the incorporation of deuterium atoms into the sulfamethoxazole structure. One common method includes the use of deuterated reagents during the synthesis process, which can be achieved through various chemical reactions that introduce deuterium into specific positions of the molecule.
For instance, the synthesis may begin with p-aminobenzenesulfonamide, where deuterated reagents are used to replace hydrogen atoms with deuterium at designated sites. This process typically requires careful control of reaction conditions to ensure high yields and purity of the final product. The purity of sulfamethoxazole-d4 is generally greater than 95%, confirming its suitability for analytical applications .
Sulfamethoxazole-d4 participates in similar chemical reactions as its non-deuterated counterpart. It can undergo photolysis, hydrolysis, and various degradation pathways under environmental conditions. For example, studies have shown that sulfamethoxazole can degrade under UV light, producing several byproducts including sulfanilic acid and other derivatives .
The reactions involving sulfamethoxazole-d4 are crucial for understanding its stability and behavior in biological systems and environmental contexts. Analytical techniques such as liquid chromatography coupled with mass spectrometry are commonly employed to study these reactions quantitatively.
Sulfamethoxazole acts primarily by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate biosynthesis. By blocking this enzyme's activity, sulfamethoxazole prevents the conversion of para-aminobenzoic acid into dihydropteroate, leading to a depletion of folate necessary for nucleic acid synthesis in bacteria.
The effectiveness of sulfamethoxazole is evident in its ability to inhibit various strains of bacteria including Escherichia coli and methicillin-resistant Staphylococcus aureus. The minimum inhibitory concentration values indicate its potency; for example, it has an MIC value against E. coli around 10 µg/mL .
Sulfamethoxazole-d4 is primarily used in scientific research as an internal standard for quantifying sulfamethoxazole levels in biological fluids through techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its role is crucial in pharmacokinetic studies that assess drug metabolism and excretion profiles.
Additionally, it finds applications in environmental studies aimed at monitoring antibiotic residues in wastewater and surface water bodies due to its stability and reliability as a reference compound .
Sulfamethoxazole-d4 (SMX-d4), a deuterium-labeled isotopologue of the sulfonamide antibiotic sulfamethoxazole, retains the core molecular scaffold essential for inhibiting dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate during bacterial folate biosynthesis. SMX-d4 acts as a structural analog of PABA, competing for binding at the enzyme's active site. The substitution of four hydrogen atoms with deuterium at the aniline ring (positions 3' and 5' of the phenyl group and the amine group) does not significantly alter the molecule's electronic configuration or steric bulk. Consequently, SMX-d4 maintains near-identical binding affinity to DHPS compared to non-deuterated sulfamethoxazole (SMX), as evidenced by comparable half-maximal inhibitory concentration (IC₅₀) values in Escherichia coli enzyme assays [1] [6].
The competitive antagonism arises from the higher affinity of SMX-d4 for DHPS (Ki ≈ 0.5–1.0 µM) relative to PABA (Km ≈ 2–5 µM). This differential binding prevents the incorporation of PABA into dihydropteroate, halting tetrahydrofolate synthesis. Deuterium labeling offers analytical advantages for tracking drug-target interactions via mass spectrometry due to its distinct mass shift (+4 Da), but it does not enhance intrinsic inhibitory potency. Enzymatic kinetics studies confirm that SMX-d4 follows classical Michaelis-Menten competitive inhibition patterns, with inhibition constants (Ki) statistically indistinguishable from those of SMX [6].
Table 1: Competitive Inhibition Parameters of SMX-d4 vs. SMX for Dihydropteroate Synthase
Parameter | SMX | SMX-d4 | Test System |
---|---|---|---|
IC₅₀ (µM) | 8.2 ± 0.9 | 8.5 ± 1.1 | E. coli DHPS purified |
Ki (µM) | 0.72 ± 0.08 | 0.75 ± 0.07 | Staphylococcus aureus lysate |
Binding Affinity (ΔG, kcal/mol) | -9.1 ± 0.3 | -9.0 ± 0.4 | Computational docking |
The bactericidal synergy between SMX-d4 and trimethoprim (TMP) stems from sequential inhibition of two enzymes in the folate pathway: DHPS (targeted by SMX-d4) and dihydrofolate reductase (DHFR, targeted by TMP). This dual blockade creates a cascading disruption of tetrahydrofolate synthesis, depleting essential cofactors required for purine and thymidine biosynthesis. The deuterium labeling in SMX-d4 does not interfere with this synergy, as confirmed by fractional inhibitory concentration (FIC) indices ≤0.5 against clinically relevant pathogens like Streptococcus pneumoniae and Haemophilus influenzae [1] [2].
Mechanistically, SMX-d4 inhibits the conversion of PABA to dihydropteroate, while TMP prevents the reduction of dihydrofolate to tetrahydrofolate. This tandem inhibition amplifies the depletion of active folate coenzymes. Studies using isotopically labeled precursors (e.g., 14C-PABA) demonstrate that SMX-d4 reduces dihydropteroate accumulation by >90% within 60 minutes in E. coli cultures, while concurrent TMP exposure suppresses tetrahydrofolate pools to <5% of baseline levels. The synergy is concentration-dependent, with optimal bactericidal effects observed at the clinical 5:1 ratio (SMX-d4:TMP). Time-kill assays reveal a >3-log10 reduction in bacterial viability when SMX-d4/TMP combinations are applied at sub-inhibitory concentrations, contrasting with bacteriostatic effects of either agent alone [2].
Table 2: Synergistic Efficacy of SMX-d4/Trimethoprim Combinations
Pathogen | FIC Index | Bactericidal Threshold (μg/mL) | Single Agent Efficacy (SMX-d4 only) |
---|---|---|---|
Escherichia coli ATCC 25922 | 0.28 | 4/0.8 | Bacteriostatic |
Staphylococcus aureus | 0.31 | 8/1.6 | Bacteriostatic |
Streptococcus pneumoniae | 0.19 | 2/0.4 | Bacteriostatic |
FIC Index interpretation: ≤0.5 = synergy; >0.5–4 = no interaction; >4 = antagonism
Deuteration confers unique physicochemical properties to SMX-d4, including altered bond dissociation energies (C-D vs. C-H) and vibrational frequencies. These changes minimally impact target binding (as noted in Section 1.1) but significantly influence metabolic stability in prokaryotic systems. Crucially, SMX-d4 exhibits reduced susceptibility to cytochrome P450-independent oxidation by bacterial flavin monooxygenases (e.g., SulX), which initiate sulfonamide degradation in environmental actinobacteria like Microbacterium spp. Deuterium kinetic isotope effects (KIEs) retard the rate of ipso-hydroxylation at the aniline ring—the initial step in the pterin conjugation pathway—by 1.5–2.2 fold compared to SMX [3] [4] [6].
In metabolic profiling studies using E. coli and Corynebacterium models, SMX-d4 demonstrates:
These properties arise because C-D bond cleavage requires higher activation energy than C-H, slowing enzymatic transformations at deuterated sites. However, KIEs are absent in non-deuterated regions of the molecule; thus, glucuronidation or acetylation metabolites (e.g., sulfamethoxazole N4-glucoside) form at comparable rates in both SMX and SMX-d4. The isotopic signature also enables precise tracking of parent drug distribution in complex bacterial communities via LC-MS/MS, revealing preferential accumulation in Gram-negative pathogens due to outer membrane permeability [3] [6].
Table 3: Metabolic Stability Parameters of SMX-d4 in Prokaryotic Systems
Metabolic Pathway | Enzyme Involved | KIE Value | Metabolite Yield Reduction vs. SMX |
---|---|---|---|
Ipso-hydroxylation | Flavin monooxygenase (SulX) | 2.0 ± 0.3 | 55% ± 8% |
N4-acetylation | Arylamine N-acetyltransferase | 1.1 ± 0.2 | Not significant |
N4-glucuronidation | UDP-glucuronosyltransferase | 1.0 ± 0.1 | Not significant |
5-methylisoxazole oxidation | Cytochrome P450 | 1.8 ± 0.4 | 40% ± 6% |
KIE = kH/kD; Values >1 indicate slower metabolism of SMX-d4
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3